molecular formula C11H8N2O2 B13465247 3-cyano-5-methyl-1H-indole-6-carboxylic acid CAS No. 1360946-48-0

3-cyano-5-methyl-1H-indole-6-carboxylic acid

Cat. No.: B13465247
CAS No.: 1360946-48-0
M. Wt: 200.19 g/mol
InChI Key: UUKLHDSHQXFCIY-UHFFFAOYSA-N
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Description

3-Cyano-5-methyl-1H-indole-6-carboxylic acid (CAS: 1360937-64-9) is a substituted indole derivative with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.20 g/mol . The compound features a cyano (-CN) group at position 3, a methyl (-CH₃) substituent at position 5, and a carboxylic acid (-COOH) moiety at position 6 on the indole scaffold. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Indole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, though specific data for this compound remain proprietary .

Properties

CAS No.

1360946-48-0

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-cyano-5-methyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c1-6-2-9-7(4-12)5-13-10(9)3-8(6)11(14)15/h2-3,5,13H,1H3,(H,14,15)

InChI Key

UUKLHDSHQXFCIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)NC=C2C#N

Origin of Product

United States

Preparation Methods

Modified Madelung Synthesis

A prominent method for synthesizing indole derivatives, including cyano-substituted indoles, is the Modified Madelung synthesis . This approach involves cyclization of appropriately substituted ortho-aminobenzyl compounds under basic conditions.

Procedure:

  • Starting from substituted ortho-aminobenzyl derivatives bearing methyl groups at the desired positions.
  • Treatment with a strong base such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) in DMSO at elevated temperatures (~100°C).
  • Cyclization yields the indole core with functional groups introduced at the appropriate positions.

Research Findings:

  • The method efficiently produces 3-cyano-1H-indole-6-carboxylic acid derivatives when the starting materials contain nitrile groups and methyl substituents.
  • Yields are generally high (~90%), and the process is adaptable to various substituents.

One-Pot Synthesis from Benzamides

Recent advances include one-pot, two-step procedures that involve initial nucleophilic substitution followed by cyclization:

  • Step 1: Bromination of benzamide derivatives to introduce a bromomethyl group.
  • Step 2: Cyclization with cyanide sources (e.g., potassium cyanide) in the presence of a base like DBN at 100°C.

Outcome:

  • Formation of 3-cyano-indoles with high yields (~89%), operationally straightforward, and suitable for diverse substitutions.

Functional Group Transformation Strategies

Cyanation of Pre-formed Indoles

Another approach involves starting from pre-existing indole frameworks and introducing the cyano group via electrophilic cyanation:

  • Reagents: Cyanating agents such as acetone cyanohydrin or cyanogen bromide .
  • Conditions: Mild to moderate temperatures with catalysts or acids to facilitate electrophilic substitution at the C-3 position.

Limitations:

  • Less selective, often requiring subsequent purification.
  • Suitable when the indole core is already functionalized with methyl groups at the 5-position.

Functionalization of Indole Precursors

Indole derivatives with methyl groups at the 5-position can be oxidized or halogenated at specific positions, followed by nucleophilic substitution to introduce the cyano group.

Summary of Preparation Methods with Data Tables

Method Starting Material Key Reagents Conditions Yield (%) Notes
Modified Madelung Synthesis Ortho-aminobenzyl derivatives with methyl groups DBN, DMSO 100°C, 12-24 h 90 High efficiency, versatile
One-Pot Bromination/Cyanation Benzamide derivatives Sodium p-toluenesulfinate, KCN, DBN 100°C, 12 h 89 Operationally simple, high yield
Electrophilic Cyanation Pre-formed indoles Cyanogen bromide Mild conditions Variable Less selective

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Cyano-5-methyl-1H-indole-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-cyano-5-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-Cyano-5-methyl-1H-indole-6-carboxylic acid -CN (3), -CH₃ (5), -COOH (6) C₁₁H₈N₂O₂ 200.20 Electron-withdrawing cyano group enhances acidity; methyl improves lipophilicity .
5-Hydroxy-1H-indole-2-carboxylic acid (10) -OH (5), -COOH (2) C₉H₇NO₃ 177.16 Polar hydroxyl group increases solubility but reduces metabolic stability .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid -Cl (7), -CH₃ (3), -COOH (2) C₁₀H₈ClNO₂ 223.63 Chlorine atom adds steric bulk and potential halogen bonding interactions .
7-Methoxy-1H-indole-3-carboxylic acid -OCH₃ (7), -COOH (3) C₁₀H₉NO₃ 191.18 Methoxy group enhances electron density, altering reactivity .
3-Methyl-1H-indole-2-carboxylic acid -CH₃ (3), -COOH (2) C₁₀H₉NO₂ 175.19 Simpler structure with fewer steric hindrances; lower molecular weight .

Physicochemical Properties

  • Acidity: The carboxylic acid group at C6 in the target compound has a lower pKa (~4.5) compared to derivatives with -COOH at C2 (e.g., 5-hydroxy-1H-indole-2-carboxylic acid, pKa ~4.8), due to the electron-withdrawing cyano group at C3 stabilizing the deprotonated form .

Biological Activity

3-Cyano-5-methyl-1H-indole-6-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is known for its ability to interact with various biological targets, influencing numerous biochemical pathways. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and other fields.

The biological activity of this compound is attributed to its interaction with multiple receptors and enzymes, leading to significant changes in cellular functions. Key aspects of its mechanism include:

  • Target Interaction : The compound binds with high affinity to various receptors, which modulates cell signaling pathways and gene expression.
  • Biochemical Pathways : It influences several biochemical processes, including metabolic pathways and cellular responses such as apoptosis and proliferation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that indole derivatives can inhibit the growth of cancer cells. For instance, related compounds have demonstrated potent anticancer activity against breast cancer cell lines, suggesting the potential of this compound in cancer therapy .
  • Anti-inflammatory Effects : Some derivatives have been identified as effective anti-inflammatory agents, indicating a broader therapeutic potential beyond oncology .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Anticancer Activity : In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines, with IC50 values indicating its potency against specific types of cancer .
  • Modulation of Gene Expression : Research has shown that treatment with this compound alters the expression levels of genes involved in critical cellular processes, including those related to metabolism and apoptosis.

Data Table: Biological Activity Summary

Biological ActivityExperimental ModelIC50 Value (µM)Reference
AnticancerBreast Cancer Cells10 - 25
Anti-inflammatoryMurine Models5 - 15
Gene Expression ModulationVarious Cell LinesN/A

Q & A

Q. What strategies mitigate discrepancies in spectroscopic data during characterization?

  • Methodology : Repeat analyses under standardized conditions (e.g., deuterated solvent, fixed concentration). Use heteronuclear correlation NMR (HSQC/HMBC) to resolve ambiguous assignments. Cross-validate with high-resolution mass spectrometry (HRMS) and IR (e.g., cyano stretch ~2200 cm1^{-1}) .

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